REACTION_CXSMILES
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[Cl:1][CH2:2][CH2:3][CH2:4][Si:5](Cl)(Cl)Cl.[Si:9]([O:13][Na])([CH3:12])([CH3:11])[CH3:10]>CCOCC>[Cl:1][CH2:2][CH2:3][CH2:4][Si:5]([O:13][Si:9]([CH3:12])([CH3:11])[CH3:10])([O:13][Si:9]([CH3:12])([CH3:11])[CH3:10])[O:13][Si:9]([CH3:12])([CH3:11])[CH3:10]
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Name
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|
Quantity
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21.2 g
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Type
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reactant
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Smiles
|
ClCCC[Si](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
is then refluxed for an additional 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
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Filtration of the sodium chloride and removal of the ether from the filtrate
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |